molecular formula C10H16 B1674923 (-)-Limonene CAS No. 5989-54-8

(-)-Limonene

Cat. No. B1674923
CAS RN: 5989-54-8
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-SNVBAGLBSA-N
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Description

(-)-Limonene is a natural monoterpene found in the essential oils of many plants, including citrus fruits. It is a volatile, colorless liquid with a pleasant citrus aroma. (-)-Limonene is a key component of many fragrances, flavors, and cosmetics, and it is also used in the production of solvents, detergents, and other industrial products. In addition to its use in the food and fragrance industries, (-)-Limonene has been studied for its potential medicinal properties. Research has shown that (-)-Limonene has a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This review aims to provide an overview of the synthesis, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of (-)-Limonene.

Scientific Research Applications

Therapeutic Applications

  • Health and Disease Management : (-)-Limonene exhibits a range of therapeutic effects, including anti-inflammatory, antioxidant, antinociceptive, anticancer, antidiabetic, antihyperalgesic, antiviral, and gastroprotective properties. This makes it a potential candidate for the treatment of various diseases (Vieira et al., 2018).
  • Anticancer Properties : Specific to breast cancer, (-)-Limonene has demonstrated the ability to concentrate in breast tissue and potentially induce cell-cycle arrest and reduce cell proliferation, suggesting its role in breast cancer prevention or treatment (Miller et al., 2013).

Industrial and Biotechnological Applications

  • Biotransformation and Microbial Resistance : Research has focused on isolating microorganisms resistant to limonene, aiming at exploring the production of flavor compounds through the biotransformation of limonene, a by-product of the citrus industry (Bicas et al., 2007).
  • Bioeconomy : (+)-Limonene is expanding its traditional roles in flavor, fragrance, and solvent production to applications as a platform chemical, extraction solvent for natural products, and active agent for functionalized products (Ciriminna et al., 2014).

Agricultural and Food Industry Applications

  • Agri-food Industry : Encapsulated limonene shows potential as a sustainable replacement for synthetic pesticides and food preservatives. It has applications as an antimicrobial, herbicidal, and antioxidant agent (Ibáñez et al., 2020).
  • Extraction and Synthesis of Bioactive Compounds : Limonene serves as a green solvent and synthon for the production and extraction of various compounds in pharmaceuticals, cosmetics, and food ingredients (Aissou et al., 2016).

Microbiological and Pharmacological Effects

  • **Antimicrobial Properties**: Limonene demonstrates significant antimicrobial activity, particularly against food-borne pathogens such as Listeria monocytogenes. Its mechanism includes disrupting cell integrity and wall structure, affecting cell membrane permeability, and hindering ATP synthesis (Han et al., 2019).2. Candida Albicans : It exhibits strong anti-Candida activity, inhibiting morphogenesis and biofilm formation. Proteomic analysis reveals that limonene modulates cell cycle and induces apoptosis in Candida albicans through a metacaspase-dependent pathway (Thakre et al., 2018).

properties

IUPAC Name

(4S)-1-methyl-4-prop-1-en-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGQYMWWDOXHJM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047078
Record name (S)-Limonene
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; lemon-like odor; [CHEMINFO], Liquid
Record name l-Limonene
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Record name (-)-Limonene
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Flash Point

48 °C
Record name l-Limonene
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Solubility

0.0138 mg/mL at 25 °C
Record name (-)-Limonene
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Vapor Pressure

1.44 [mmHg]
Record name l-Limonene
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Product Name

Limonene, (-)-

CAS RN

5989-54-8
Record name (S)-Limonene
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Record name (S)-Limonene
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Record name LIMONENE, (-)-
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Record name (-)-Limonene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-74.3 °C
Record name (-)-Limonene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
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Synthesis routes and methods II

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
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Yield
20%
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10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179,000
Citations
AF Thomas, Y Bessiere - Natural Product Reports, 1989 - pubs.rsc.org
… limonene is one of the products of the pyrolysis of (-)-(S)-a-pinene (2),8 and the conversion of turpentine into limonene over … We shall use the name 'limonene' for both the racemate and …
Number of citations: 142 pubs.rsc.org
J Sun - Alternative medicine review, 2007 - anaturalhealingcenter.com
… Although initial results showed d-limonene increased the incidence of renal … d-limonene does not pose a mutagenic, carcinogenic, or nephrotoxic risk to humans. In humans, d-limonene …
Number of citations: 802 www.anaturalhealingcenter.com
YW Kim, MJ Kim, BY Chung, DY Bang… - Journal of Toxicology …, 2013 - Taylor & Francis
… However, based upon the observation that d-limonene produces dermal irritation, the purposes of this review were to evaluate the safety of d-limonene as an ingredient in cosmetics …
Number of citations: 203 www.tandfonline.com
AJ Vieira, FP Beserra, MC Souza, BM Totti… - Chemico-Biological …, 2018 - Elsevier
… of limonene and its activities and underlying mechanisms involved in combating diseases. The highlighting of limonene … as the development of a limonene-based phytomedicine which …
Number of citations: 253 www.sciencedirect.com
R Ciriminna, M Lomeli-Rodriguez, PD Cara… - Chemical …, 2014 - pubs.rsc.org
(+)-Limonene is a renewable chemical with numerous and growing applications. Its traditional uses such as flavor, fragrance and green solvent are rapidly expanding to include its …
Number of citations: 476 pubs.rsc.org
LL KARR, JR COATS - Journal of Pesticide Science, 1988 - jlc.jst.go.jp
d-Limonene (p-mentha-1, 8-diene) is a monocyclic monoterpenoid found in citrus oils. The spectrum of insecticidal activity of d-limonene was examined by using the German cockroach, …
Number of citations: 195 jlc.jst.go.jp
Y Ren, S Liu, G Jin, X Yang, YJ Zhou - Biotechnology Advances, 2020 - Elsevier
… Here, we focus on the advances and challenges in limonene production and derivation in microbial hosts. In particular, we introduce the latest achievements in limonene decoration for …
Number of citations: 57 www.sciencedirect.com
PL Crowell, MN Gould - Critical Reviews™ in Oncogenesis, 1994 - dl.begellhouse.com
… the mechanism(s) of action of limonene mammary tumorigenesis by dietary limonene in … as effects of limonene may be due to mammary cell pects of limonene: metabolism and …
Number of citations: 270 www.dl.begellhouse.com
E Jongedijk, K Cankar, M Buchhaupt… - Applied microbiology …, 2016 - Springer
… Since limonene can be derivatized to high-value compounds, microbial platforms also have … just producing limonene. In this review, we discuss the ins and outs of microbial limonene …
Number of citations: 159 link.springer.com
JD Haag, MJ Lindstrom, MN Gould - Cancer research, 1992 - AACR
… of limonene in preventing NMU-induced tumors or in causing the regression of DMBA-induced tumors. Recently, we have shown that limonene … proteins affected by limonene have a …
Number of citations: 304 aacrjournals.org

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